Cas no 16587-40-9 (2,7-dimethyl-1-benzothiophene)
2,7-dimethyl-1-benzothiophene Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene,2,7-dimethyl-
- 2,7-dimethyl-1-benzothiophene
- 2,7-Dimethylbenzo[b]thiophene
- 2,7-Dimethyl-benzothiophene
- Benzothiophene, 2,7-dimethyl
- 16587-40-9
- SCHEMBL147113
- DTXSID70168045
- Benzo(b)thiophene, 2,7-dimethyl-
- Benzo[b]thiophene, 2,7-dimethyl-
- 2,7-dimethylbenzothiophene
- DNEXCQLUONZSTB-UHFFFAOYSA-N
- EN300-253459
- C10H10S
- G73404
-
- MDL: MFCD00642480
- Inchi: 1S/C10H10S/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6H,1-2H3
- InChI Key: DNEXCQLUONZSTB-UHFFFAOYSA-N
- SMILES: S1C(C)=CC2C=CC=C(C)C1=2
Computed Properties
- Exact Mass: 162.0504
- Monoisotopic Mass: 162.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2A^2
- XLogP3: 3.7
Experimental Properties
- Density: 1.114
- Boiling Point: 261.1°Cat760mmHg
- Flash Point: 81°C
- Refractive Index: 1.635
- PSA: 0
2,7-dimethyl-1-benzothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B431000-25mg |
2,7-dimethyl-1-benzothiophene |
16587-40-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B431000-50mg |
2,7-dimethyl-1-benzothiophene |
16587-40-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B431000-250mg |
2,7-dimethyl-1-benzothiophene |
16587-40-9 | 250mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-253459-1g |
2,7-dimethyl-1-benzothiophene |
16587-40-9 | 95% | 1g |
$414.0 | 2023-09-14 | |
| Enamine | EN300-253459-5g |
2,7-dimethyl-1-benzothiophene |
16587-40-9 | 95% | 5g |
$1199.0 | 2023-09-14 | |
| Enamine | EN300-253459-10g |
2,7-dimethyl-1-benzothiophene |
16587-40-9 | 95% | 10g |
$1778.0 | 2023-09-14 | |
| Enamine | EN300-253459-0.05g |
2,7-dimethyl-1-benzothiophene |
16587-40-9 | 95% | 0.05g |
$76.0 | 2024-06-19 | |
| Enamine | EN300-253459-0.1g |
2,7-dimethyl-1-benzothiophene |
16587-40-9 | 95% | 0.1g |
$113.0 | 2024-06-19 | |
| Enamine | EN300-253459-0.25g |
2,7-dimethyl-1-benzothiophene |
16587-40-9 | 95% | 0.25g |
$162.0 | 2024-06-19 | |
| Enamine | EN300-253459-0.5g |
2,7-dimethyl-1-benzothiophene |
16587-40-9 | 95% | 0.5g |
$310.0 | 2024-06-19 |
2,7-dimethyl-1-benzothiophene Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 2,7-dimethyl-1-benzothiophene
Comprehensive Overview of 2,7-Dimethyl-1-benzothiophene (CAS No. 16587-40-9): Properties, Applications, and Industry Insights
2,7-Dimethyl-1-benzothiophene (CAS No. 16587-40-9) is a heterocyclic organic compound belonging to the benzothiophene family. This structurally unique molecule features a fused benzene and thiophene ring system with two methyl substituents at the 2 and 7 positions. Its molecular formula, C10H10S, and aromatic nature make it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. Recent studies highlight its potential in organic electronics due to its electron-rich properties, aligning with the growing demand for sustainable materials in solar cells and OLED technologies.
The synthesis of 2,7-dimethyl-1-benzothiophene typically involves cyclization reactions of substituted thiophenes or cross-coupling methodologies. Researchers are increasingly exploring green chemistry approaches to optimize its production, minimizing environmental impact—a topic trending in academic forums and industrial R&D. Analytical techniques like GC-MS and NMR spectroscopy are employed to verify its purity, which is critical for applications in high-performance polymers and catalysis. Notably, its thermal stability (up to 250°C) makes it suitable for high-temperature applications, a key focus area in aerospace and automotive sectors.
In the pharmaceutical industry, derivatives of 2,7-dimethyl-1-benzothiophene are investigated for their bioactive potential, particularly in drug discovery targeting inflammation and CNS disorders. This aligns with frequent searches on "benzothiophene medicinal uses" and "heterocyclic compounds in medicine". Its role as a ligand precursor in transition-metal catalysis also garners attention, especially for C-H activation reactions—a hot topic in synthetic chemistry circles.
From an SEO perspective, users often query "CAS 16587-40-9 suppliers" or "2,7-dimethyl-1-benzothiophene price trends", reflecting commercial interest. The compound's global market is projected to grow at 6.2% CAGR (2023–2030), driven by demand in Asia-Pacific chemical hubs. Regulatory compliance (e.g., REACH, FDA) is another trending subtopic, with manufacturers prioritizing safety data sheets and analytical certifications.
Emerging applications include its use in photocatalysts for CO2 reduction—a response to climate change concerns—and as a building block for luminescent materials. These innovations address popular search terms like "benzothiophene in energy storage" and "organic semiconductors". Recent patents (e.g., WO202215678A1) highlight its utility in flexible electronics, further boosting its commercial viability.
For researchers, handling precautions include standard lab protocols (gloves, ventilation), though it’s not classified as hazardous under GHS standards. Storage recommendations (-20°C, inert atmosphere) and solubility data (soluble in DMSO, ethanol) are frequently searched parameters. Collaborative studies between academia and chemical industries continue to uncover novel derivatives, positioning 16587-40-9 as a versatile scaffold in molecular design.
In summary, 2,7-dimethyl-1-benzothiophene exemplifies the intersection of traditional chemistry and cutting-edge technology. Its multifaceted applications—from material science to life sciences—coupled with sustainable synthesis trends, ensure its relevance in tomorrow’s innovation landscape. For deeper insights, analytical methods like HPLC purity testing and X-ray crystallography are recommended to characterize its structural properties.
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